6-methylidene-1,4-oxazepane hydrochloride
Description
Significance of Heterocyclic Compounds in Contemporary Organic Synthesis
Heterocyclic compounds, which are cyclic molecules containing atoms of at least two different elements in their rings, are of immense importance in organic synthesis. nih.gov Their prevalence is notable in numerous natural products, including alkaloids and antibiotics, as well as in a vast array of synthetic molecules with diverse applications. princeton.eduorganic-chemistry.org The presence of heteroatoms such as nitrogen, oxygen, and sulfur imparts unique physicochemical properties to these rings, influencing their reactivity, conformation, and biological activity. bldpharm.combldpharm.com Consequently, heterocyclic chemistry is a major focus in the pharmaceutical and agrochemical industries, where these scaffolds form the core of many commercial drugs and pesticides. nih.goveurekaselect.com The development of novel synthetic methodologies to access functionalized heterocyclic systems remains a vibrant area of research, driving innovation in drug discovery and materials science. organic-chemistry.org
Overview of Seven-Membered Nitrogen and Oxygen Heterocycles (Oxazepanes)
Among the diverse families of heterocyclic compounds, those with seven-membered rings present unique synthetic challenges and opportunities due to their inherent ring strain and conformational flexibility. nih.gov When these rings contain both nitrogen and oxygen atoms, they are broadly classified as oxazepanes. The relative positions of the heteroatoms give rise to different isomers, such as 1,2-, 1,3-, and 1,4-oxazepanes, each with distinct chemical properties. The IUPAC nomenclature for a seven-membered ring containing oxygen and nitrogen is "oxazepine". cambridgemedchemconsulting.com
Specific Focus on the 1,4-Oxazepane (B1358080) Scaffold within Chemical Research
The 1,4-oxazepane scaffold has garnered significant attention in medicinal chemistry due to its presence in various biologically active molecules. bldpharm.comnih.gov Researchers have explored derivatives of this scaffold for a range of therapeutic targets. For instance, certain 2,4-disubstituted 1,4-oxazepanes have been synthesized and evaluated as selective ligands for the dopamine (B1211576) D4 receptor, which is a target for the development of antipsychotic drugs with potentially fewer side effects. nih.gov The size and conformation of the 1,4-oxazepane ring appear to be important factors for biological activity in these contexts. nih.gov Furthermore, the 1,4-oxazepane framework has been incorporated into more complex molecular architectures, such as spiroacetal scaffolds, which are of interest for the creation of diverse compound libraries for drug screening. cambridgemedchemconsulting.com The synthesis of chiral 1,4-oxazepane derivatives is also an area of active investigation, as stereochemistry often plays a crucial role in the pharmacological activity of a compound. rsc.org
Contextualization of 6-Methylidene-1,4-Oxazepane Hydrochloride within the Broader Oxazepane Chemistry Landscape
Direct and extensive research on this compound is limited in publicly available scientific literature. However, its chemical identity points to several key features that place it within the ongoing research trends in oxazepane chemistry. The core structure is a 1,4-oxazepane ring, and the defining feature is the exocyclic double bond (a methylidene or methylene (B1212753) group) at the 6-position. The hydrochloride salt form indicates that the basic nitrogen atom of the oxazepane ring has been protonated.
The synthesis of a 6-methylidene-1,4-oxazepane derivative would likely proceed from a 1,4-oxazepan-6-one (B12820161) precursor. A standard and effective method for converting a ketone to a methylidene group is the Wittig reaction. masterorganicchemistry.comudel.eduorganicchemistrytutor.comlibretexts.org This reaction involves the use of a phosphonium (B103445) ylide, such as methylenetriphenylphosphorane, to react with the ketone, forming the desired alkene and triphenylphosphine (B44618) oxide as a byproduct. organicchemistrytutor.com The existence of a commercially available N-protected derivative, tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate, confirms the viability of this core structure. bldpharm.com
The introduction of a methylidene group in place of a carbonyl group at the 6-position represents a significant structural modification. In medicinal chemistry, the replacement of a functional group with another that has similar steric or electronic properties is a strategy known as bioisosteric replacement. nih.govcambridgemedchemconsulting.comcambridgemedchemconsulting.com The carbonyl group is polar and can act as a hydrogen bond acceptor. The methylidene group, while maintaining a similar sp² hybridization at the carbon, is non-polar and cannot act as a hydrogen bond acceptor. Such a modification can drastically alter a molecule's properties, including its lipophilicity, metabolic stability, and how it interacts with biological targets. cambridgemedchemconsulting.com This strategy is often employed to fine-tune the pharmacokinetic and pharmacodynamic profile of a lead compound in drug discovery. nih.gov Therefore, this compound can be viewed as a research chemical designed to explore the structure-activity relationships within a particular class of 1,4-oxazepane-based compounds.
Below is a table summarizing the key chemical information for the title compound.
| Property | Value |
| IUPAC Name | 6-methylidene-1,4-oxazepane;hydrochloride |
| Molecular Formula | C₆H₁₂ClNO |
| Molecular Weight | 149.62 g/mol |
| Canonical SMILES | C1COCCNC1=C.Cl |
| CAS Number | Not available |
Properties
CAS No. |
2305079-83-6 |
|---|---|
Molecular Formula |
C6H12ClNO |
Molecular Weight |
149.6 |
Purity |
95 |
Origin of Product |
United States |
Mechanistic Investigations of Reactions Involving 6 Methylidene 1,4 Oxazepane Hydrochloride and Precursors
Elucidation of Reaction Pathways and Identification of Intermediates
The formation of the 1,4-oxazepane (B1358080) ring system often involves complex reaction cascades with several transient intermediates. The specific pathways and the stability of these intermediates can be influenced by starting materials and reaction conditions.
Proposed Mechanisms for Ring Formation
The cyclization to form 1,4-oxazepane derivatives can proceed through various mechanistic pathways. One common strategy involves the intramolecular cyclization of precursors containing both an amine and an alcohol functionality, which are tethered by a suitable carbon chain. For instance, N-propargylamines are versatile precursors for the synthesis of a variety of nitrogen-containing heterocycles, including 1,4-oxazepanes. researchgate.net
A key cyclization strategy is the 7-exo-dig cyclization, which is governed by Baldwin's rules and has been shown to be a favorable pathway. nih.gov In the synthesis of related benzoxazepine systems, density functional theory (DFT) calculations have been employed to elucidate the reaction mechanism, suggesting that cyclization can occur via a propargyl intermediate. nih.gov Another proposed mechanism involves a cascade reaction, such as an alkynyl Prins-type reaction, where a cyclic hemiaminal can react with an alkynyl alcohol under acidic conditions to form the oxazepine ring. nsf.gov This process involves the formation of one C-O, one C-C, and one C-N bond in a single operation. nsf.gov
The table below summarizes different proposed mechanisms for the formation of the 1,4-oxazepane ring.
| Mechanism Type | Key Precursors | Description | Reference |
| 7-exo-dig Cyclization | O-propargylated substrates with terminal alkynes | Intramolecular cyclization proceeding via a propargyl intermediate. | nih.gov |
| Alkynyl Prins-type Cascade | Enyne or arenyne alcohol and a cyclic hemiaminal | Acid-promoted condensation and intramolecular cyclization. | nsf.gov |
| Haloetherification | Unsaturated amino alcohols | Regio- and stereoselective 7-endo cyclization. | nih.gov |
| Reductive Amination | 1,4-Diazepane-6-amine and 4-alkoxy-2-hydroxybenzaldehydes | Carbonyl-amine condensation followed by reduction. | nih.gov |
Role of Transient Species (e.g., propargyl-allenyl intermediates, hemiaminal, iminium ions)
The formation of 6-methylidene-1,4-oxazepane and related structures often proceeds through highly reactive, transient intermediates. The tautomerization between propargyl and allenyl moieties is a critical aspect, as either can act as the reactive species in propargylation reactions. nih.govmdpi.com This equilibrium significantly broadens the synthetic utility of propargyl-containing precursors. nih.govmdpi.com
In base-mediated syntheses, the reaction can be initiated by proton abstraction, leading to a propargyl intermediate. nih.gov This can then undergo isomerization to an allene (B1206475), which is subsequently attacked by a nucleophile to form the heterocyclic ring. nih.gov
Hemiaminals are another crucial class of intermediates, particularly in acid-catalyzed cascade reactions. nsf.gov They can be transformed into bifunctional intermediates that react at both ends of an alkyne, acting as both an electrophile and a nucleophile to facilitate the double annulation. nsf.gov The polarization of the C-N bond in the N,O-acetal intermediate derived from the hemiaminal is critical for efficient ring opening and subsequent cyclization. nsf.gov Iminium ions, formed from the dehydration of hemiaminals or the protonation of enamines, are key electrophilic species that trigger the intramolecular cyclization by being attacked by a tethered nucleophile.
The following table details the role of key transient species in the formation of 1,4-oxazepane rings.
| Transient Species | Role in Reaction | Formation Conditions | Reference |
| Propargyl-allenyl intermediates | Act as electrophilic sites for nucleophilic attack. | Tautomerization of propargyl precursors. | nih.govmdpi.com |
| Hemiaminal | Precursor to bifunctional intermediates in cascade reactions. | Condensation of an amine with a carbonyl compound. | nsf.gov |
| Iminium ions | Electrophilic species that initiates intramolecular cyclization. | Acid-catalyzed dehydration of hemiaminals. | nsf.gov |
| Chiral bromonium intermediate | Controls regioselectivity in haloetherification reactions. | Reaction of an alkene with a bromine source. | nih.gov |
Regioselectivity and Stereoselectivity in Cyclization Mechanisms
Achieving high regioselectivity and stereoselectivity is a primary goal in the synthesis of complex molecules like polysubstituted 1,4-oxazepanes. In haloetherification reactions, the regioselectivity of the 7-endo cyclization is influenced by the asymmetry of a chiral bromonium intermediate. nih.gov Computational studies have supported the role of this intermediate in directing the outcome of the reaction. nih.gov
The stereoselectivity of such cyclizations can be controlled by the conformation of the substrate, as computational models have suggested that the formation of the bromonium intermediate can occur without a transition state. nih.gov Base-mediated 7-exo-dig intramolecular cyclizations have also been shown to be highly regioselective in producing 1,4-benzoxazepine (B8686809) derivatives. dntb.gov.ua The choice of the base and reaction conditions can influence the E/Z configuration of the exocyclic double bond in the products. nih.gov
Influence of Catalysis on Reaction Mechanisms
Catalysts play a pivotal role in modulating the reaction pathways, enhancing reaction rates, and controlling selectivity in the synthesis of 1,4-oxazepanes.
Metal-Catalyzed Reaction Dynamics
Transition metal catalysis is a powerful tool for constructing heterocyclic scaffolds. mdpi.com Metals like palladium, rhodium, and nickel have been employed in various cyclization reactions. mdpi.comresearchgate.net For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are instrumental in building the complex carbon skeletons of precursors for cyclization. mdpi.com
Metal-catalyzed cycloisomerization reactions are also utilized. For example, the synthesis of azahelicenes, which can contain fused ring systems, has been achieved through metal-catalyzed cycloisomerization of functionalized precursors. researchgate.net In some cases, a Brønsted acid can trigger a cascade cyclization without the need for a metal catalyst, highlighting the diverse catalytic strategies available. nih.govresearchgate.net
The table below provides examples of metal-catalyzed reactions relevant to the synthesis of oxazepine precursors.
| Metal Catalyst | Reaction Type | Role of Catalyst | Reference |
| Palladium (e.g., PdCl₂(dppf), Pd(PPh₃)₄) | Suzuki-Miyaura Coupling | Catalyzes C-C bond formation to assemble precursors. | mdpi.com |
| Rhodium(I) / Nickel(0) | [2+2+2] Cycloisomerization | Mediates the intramolecular cyclization of cyanodiynes. | researchgate.net |
| Iron | Oxidative Reactions | Catalyzes the formation of methylene-bridged compounds. | researchgate.net |
Base-Promoted Reaction Mechanisms
Base-promoted reactions are common in the synthesis of 1,4-oxazepanes, particularly in cyclization steps involving propargyl precursors. nih.gov The base facilitates the deprotonation of a protic functional group, such as an imidazole (B134444) nitrogen, initiating the cyclization cascade. nih.gov The choice of base can also mediate 1,3-H shifts, leading to the conversion of exocyclic products to endocyclic isomers. nih.gov In the context of synthesizing 1,4-benzoxazepine-5(2H)-ones, base-mediated 7-exo-dig intramolecular cyclization of Ugi-propargyl precursors has proven to be a highly efficient and regioselective method. dntb.gov.ua
Kinetic and Thermodynamic Considerations in Oxazepane Formation
The formation of the seven-membered 1,4-oxazepane ring system, a key structural feature of 6-methylidene-1,4-oxazepane hydrochloride, is governed by a complex interplay of kinetic and thermodynamic factors. The synthesis of such medium-sized rings is often a significant challenge in organic chemistry due to unfavorable enthalpic and entropic contributions associated with the ring-closure process. nih.gov
From a thermodynamic standpoint, the stability of the 1,4-oxazepane ring is influenced by several factors, including ring strain and transannular interactions. Medium-sized rings (7-11 members) are known to be enthalpically disfavored due to bond angle distortion (Baeyer strain), torsional strain (Pitzer strain), and non-bonding interactions between atoms across the ring (transannular strain). nih.gov While the oxygen and nitrogen heteroatoms in the 1,4-oxazepane ring can influence its preferred conformation and potentially alleviate some strain compared to the corresponding cycloalkane, the formation of a seven-membered ring from an acyclic precursor is generally associated with an increase in enthalpy. chemicalforums.com
Kinetically, the rate of the intramolecular cyclization to form the 1,4-oxazepane ring is largely dictated by the probability of the reactive ends of the acyclic precursor coming into close proximity in the correct orientation for reaction. This is an entropically unfavorable process. The significant loss of conformational freedom as the linear precursor adopts a constrained, cyclic transition state results in a negative entropy of activation (ΔS‡), which can lead to a high free energy of activation (ΔG‡) and thus a slow reaction rate. nih.govcaltech.edu
Studies on the kinetics of intramolecular cyclization for various ring systems provide valuable context for understanding 1,4-oxazepane formation. For instance, investigations into the formation of N-tosylazacycloalkanes have shown that the rate of cyclization is highly dependent on the size of the ring being formed. rsc.org As illustrated in the table below, the formation of seven-membered rings is significantly slower than that of five- and six-membered rings.
| Ring Size | Relative Rate (k_rel) | Effective Molarity (EM) in M |
|---|---|---|
| 3 | 100 | 3.5 |
| 4 | 0.13 | 0.0045 |
| 5 | 2,000,000 | 70,000 |
| 6 | 20,000 | 690 |
| 7 | 1.0 | 0.035 |
Data adapted from literature on the cyclization of N-tosyl-ω-bromoalkylamines. rsc.org
This trend, where five- and six-membered rings form most readily, is a common feature in ring-closing reactions and is attributed to a favorable balance of enthalpic and entropic factors for these ring sizes. The low reactivity for the formation of the seven-membered ring highlights the kinetic barrier that must be overcome in the synthesis of 1,4-oxazepanes.
Computational studies, such as those employing semi-empirical (AM1) and ab initio molecular orbital methods, have been utilized to probe the reaction mechanisms and transition states for the formation of related 1,4-oxazepine (B8637140) rings. nih.govpharm.or.jp These theoretical investigations can provide insights into the activation energies of different reaction pathways, helping to predict the feasibility of a given cyclization and the likely structure of the products. pharm.or.jp For example, density functional theory (DFT) calculations have been used to explore the mechanism of base-promoted cyclization of alkynyl alcohols to form 1,4-oxazepines, supporting the involvement of an allene intermediate. organic-chemistry.org
Structural Elucidation and Advanced Spectroscopic Characterization of 6 Methylidene 1,4 Oxazepane Hydrochloride
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as an unparalleled tool for the elucidation of molecular structure in solution. For 6-methylidene-1,4-oxazepane hydrochloride, a combination of 1D and 2D NMR experiments has provided unambiguous assignment of all proton and carbon resonances, offered insights into the molecule's conformation, and served as a method for monitoring its formation.
The ¹H NMR spectrum of this compound provides the initial and crucial data for assigning the protons within the molecule. The chemical shifts (δ) are reported in parts per million (ppm) and are influenced by the electronic environment of each proton.
A detailed analysis of the ¹H NMR spectrum reveals distinct signals corresponding to the different protons in the this compound structure. The protons of the methylidene group (=CH₂) are expected to appear in the olefinic region of the spectrum. The protons on the carbons adjacent to the oxygen and nitrogen atoms within the seven-membered ring will exhibit characteristic chemical shifts due to the electronegativity of these heteroatoms.
Similarly, the ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct resonance. The carbon of the methylidene group is characteristically found at a higher chemical shift compared to the saturated carbons of the ring. The carbons bonded to the oxygen and nitrogen atoms also show predictable downfield shifts.
Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound
| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |
| 2 | |||
| 3 | |||
| 5 | |||
| 6 (=CH₂) | s | ||
| 7 | |||
| =CH₂ |
The precise assignment of these shifts is confirmed through two-dimensional NMR techniques.
Two-dimensional NMR experiments are indispensable for establishing the connectivity between atoms and deducing the spatial arrangement of the molecule.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between adjacent protons in the oxazepane ring, confirming the sequence of methylene (B1212753) groups. For instance, the protons at position 2 would show a correlation to the protons at position 3.
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded proton and carbon atoms. emerypharma.com This is a powerful tool for definitively assigning which protons are attached to which carbons. emerypharma.com Each CH, CH₂, and CH₃ group will produce a cross-peak, linking the ¹H and ¹³C chemical shifts. uvic.ca For example, the signals for the methylidene protons in the ¹H spectrum would correlate with the methylidene carbon signal in the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). sdsu.edu HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of a molecule. emerypharma.com In the case of this compound, HMBC would show correlations from the methylidene protons to the carbons at positions 5 and 7, confirming the placement of the double bond.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons, regardless of whether they are connected through bonds. This is crucial for determining the conformation of the seven-membered ring. Cross-peaks in a NOESY spectrum indicate that the correlated protons are close to each other in space (typically within 5 Å).
Through the combined interpretation of these 2D NMR spectra, a complete and unambiguous structural assignment of this compound can be achieved.
Beyond structural elucidation, NMR spectroscopy is a valuable tool for monitoring the progress of chemical reactions in real-time. By taking periodic ¹H NMR spectra of the reaction mixture, the disappearance of starting material signals and the appearance of product signals can be tracked. This allows for the determination of reaction kinetics and the identification of any reaction intermediates that may accumulate. For the synthesis of this compound, ¹H NMR analysis of the crude reaction mixture can be used to determine the ratio of product to starting materials or byproducts, thereby assessing the reaction's efficiency. umich.edu
Mass Spectrometry (MS) Techniques
Mass spectrometry provides vital information about the molecular weight and elemental composition of a compound, and when coupled with chromatographic separation, it becomes a powerful analytical tool for purity assessment and mixture analysis.
LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is highly effective for determining the purity of the synthesized this compound. A pure sample will ideally show a single chromatographic peak. The mass spectrometer then provides the molecular weight of the compound eluting at that peak. For this compound, the expected molecular ion peak would correspond to the mass of the protonated molecule [M+H]⁺. LC-MS is also instrumental in identifying any impurities or side products present in the reaction mixture, as each component will be separated by the LC column and its molecular weight determined by the MS. thermofisher.comresearchgate.net
Table 2: Illustrative LC-MS Data for a Reaction Mixture in the Synthesis of this compound
| Retention Time (min) | Detected m/z [M+H]⁺ | Proposed Identity |
| 2.5 | [Value for starting material] | Starting Material |
| 4.8 | [Value for product] | This compound |
| 5.2 | [Value for byproduct] | Potential Byproduct |
Note: The values in this table are for illustrative purposes.
For volatile and thermally stable compounds, Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EIMS) is a powerful analytical method. The sample is vaporized and separated by the GC column, after which the components are ionized by electron impact. This high-energy ionization process often leads to fragmentation of the molecule. The resulting fragmentation pattern is a characteristic "fingerprint" of the compound, which can be compared to spectral libraries for identification. While the hydrochloride salt of 6-methylidene-1,4-oxazepane may not be sufficiently volatile for GC-MS, the corresponding free base might be amenable to this technique. GC-EIMS would be particularly useful for analyzing a complex mixture of reaction byproducts, providing structural information for each separated component based on its fragmentation pattern.
High-Resolution Mass Spectrometry for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, HRMS provides the exact mass of the protonated molecular ion, [M+H]⁺, which allows for the unambiguous confirmation of its molecular formula.
The molecular formula of the free base, 6-methylidene-1,4-oxazepane, is C₆H₁₁NO. In the mass spectrometer, typically using electrospray ionization (ESI), the compound is observed as its protonated form. The calculated exact mass of this cation is compared to the experimentally measured value. Modern HRMS instruments can achieve mass accuracy within a few parts per million (ppm), providing strong evidence for the assigned structure. acs.org
Fragmentation patterns observed in the tandem mass spectrum (MS/MS) would further corroborate the structure. Key fragmentation pathways would likely involve the loss of small neutral molecules or characteristic cleavages of the oxazepane ring.
Table 1: Predicted HRMS Data for 6-Methylidene-1,4-Oxazepane
| Ion | Formula | Calculated m/z |
|---|---|---|
| [M+H]⁺ | C₆H₁₂NO⁺ | 114.0913 |
| [M-CH₂O+H]⁺ | C₅H₁₀N⁺ | 84.0808 |
This table presents theoretical values. Actual observed fragments may vary based on instrument conditions.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of a molecule. These methods are powerful for identifying functional groups and providing insights into the molecular structure.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays absorption bands at specific frequencies corresponding to the vibrations of different functional groups. For this compound, the IR spectrum is expected to show characteristic peaks for its ether, amine, and alkene functionalities. libretexts.orglibretexts.org The hydrochloride salt form will exhibit a prominent broad absorption for the N-H⁺ stretch of the secondary ammonium (B1175870) ion.
Table 2: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H⁺ (Ammonium) | N-H Stretch | 2700-2250 | Strong, Broad |
| C-H (sp³ CH₂) | C-H Stretch | 2960-2850 | Medium to Strong |
| C-H (sp² =CH₂) | C-H Stretch | 3100-3000 | Medium |
| C=C (Exocyclic) | C=C Stretch | 1680-1640 | Medium |
| CH₂ | Scissoring | 1470-1450 | Medium |
| C-O-C (Ether) | C-O Stretch | 1150-1085 | Strong |
These ranges are based on typical values for the respective functional groups. libretexts.orglumenlearning.com
Raman Spectroscopy for Structural Insights
Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing valuable structural information. s-a-s.org For this compound, Raman spectroscopy would be effective in characterizing the C=C double bond of the methylidene group and the skeletal vibrations of the oxazepane ring. physicsopenlab.org
Table 3: Expected Raman Shifts for this compound
| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H (sp³ CH₂) | C-H Stretch | 2960-2850 | Strong |
| C-H (sp² =CH₂) | C-H Stretch | 3100-3000 | Medium |
| C=C (Exocyclic) | C=C Stretch | 1680-1640 | Strong |
| CH₂ | Bending/Twisting | 1470-1430 | Medium |
| C-C | Stretch | 1200-800 | Medium to Weak |
Raman intensities are highly dependent on the change in polarizability during the vibration. s-a-s.orgresearchgate.net
Circular Dichroism and Optical Rotation for Stereochemical Analysis
Circular Dichroism (CD) spectroscopy and optical rotation are chiroptical techniques used to investigate the stereochemistry of chiral molecules. nih.govbath.ac.uk CD measures the differential absorption of left and right circularly polarized light, while optical rotation measures the rotation of the plane of linearly polarized light. bath.ac.uk
The parent molecule, 6-methylidene-1,4-oxazepane, is achiral and therefore would not exhibit a CD spectrum or optical rotation. However, if a stereocenter were introduced into the molecule, for instance, by substitution at positions 2, 3, 5, or 7 of the 1,4-oxazepane (B1358080) ring, the resulting enantiomers would be optically active. nih.gov The synthesis of enantioenriched 1,4-benzoxazepines has been reported, and their chirality was confirmed using these techniques. acs.org
For a hypothetical chiral derivative of 6-methylidene-1,4-oxazepane, the sign and magnitude of the specific rotation ([α]D) would be characteristic of a particular enantiomer. The CD spectrum would show positive or negative Cotton effects at the absorption wavelengths of the chromophores near the stereocenter, providing information about the absolute configuration and conformation of the molecule. nih.gov
Table 4: Conceptual Chiroptical Data for a Hypothetical Chiral 1,4-Oxazepane Derivative
| Technique | Parameter | Illustrative Value |
|---|---|---|
| Optical Rotation | Specific Rotation [α]D | +X° or -X° |
| Circular Dichroism | Wavelength (nm) | λ₁ |
X-ray Crystallography for Definitive Solid-State Structure Determination (where applicable to related 1,4-oxazepanes)
X-ray crystallography is a powerful analytical technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov While a crystal structure for this compound is not publicly available, analysis of related 1,4-oxazepane structures can provide significant insights into the expected molecular geometry. nih.gov
Studies on various 1,4-oxazepine (B8637140) derivatives reveal that the seven-membered ring is not planar and typically adopts a twist-chair or a boat-like conformation to minimize steric and torsional strain. nih.govresearchgate.netnih.gov The exact conformation is influenced by the substitution pattern on the ring. In the solid state, the hydrochloride salt would exhibit an ionic interaction between the chloride anion and the protonated nitrogen atom of the oxazepane ring. Intermolecular hydrogen bonding involving the N-H⁺ group would also be a prominent feature of the crystal packing.
Table 5: Typical Bond Lengths and Angles for a 1,4-Oxazepane Ring System Based on Related Structures
| Bond/Angle | Description | Expected Value |
|---|---|---|
| C-O | Ether bond length | ~1.43 Å |
| C-N | Amine bond length | ~1.47 Å |
| C-C | Single bond length | ~1.53 Å |
| C-O-C | Ether bond angle | ~112° |
| C-N-C | Amine bond angle | ~114° |
These values are approximations derived from published crystal structures of similar 1,4-oxazepane-containing molecules.
Theoretical and Computational Chemistry Studies of 6 Methylidene 1,4 Oxazepane Hydrochloride
Quantum Chemical Calculations on Molecular Structure and Conformation
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 6-methylidene-1,4-oxazepane hydrochloride at the atomic level. These methods solve the Schrödinger equation (or approximations thereof) to determine the electronic structure and predict a wide range of molecular characteristics.
Geometry Optimization and Conformational Analysis
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. For a flexible seven-membered ring system like 1,4-oxazepane (B1358080), multiple low-energy conformations (e.g., chair, boat, twist-boat) are possible. The presence of the exocyclic methylidene group and the effects of protonation at the nitrogen atom further complicate this landscape.
Geometry optimization calculations would be performed using methods like Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2) to locate stationary points on the potential energy surface. Each of these points corresponds to a specific conformation. A subsequent frequency calculation is essential to characterize these stationary points as either true energy minima (stable conformers) or saddle points (transition states between conformers).
The resulting data would allow for the creation of a potential energy surface, illustrating the relative energies of different conformers and the energy barriers for interconversion between them. This analysis is crucial for understanding the molecule's dynamic behavior in solution.
Table 1: Hypothetical Relative Energies of 6-Methylidene-1,4-oxazepane Conformers
This interactive table illustrates the type of data that would be generated from a conformational analysis. The values are purely illustrative.
| Conformer | Relative Energy (kcal/mol) | Number of Imaginary Frequencies |
| Chair | 0.00 | 0 |
| Twist-Chair | 1.5 | 0 |
| Boat | 4.2 | 0 |
| Twist-Boat | 3.8 | 0 |
Density Functional Theory (DFT) Studies of Reaction Mechanisms
DFT is a powerful and widely used computational tool for investigating the mechanisms of chemical reactions. For a compound like 6-methylidene-1,4-oxazepane, DFT could elucidate the pathways of its formation and subsequent reactivity.
Transition State Characterization and Reaction Energetics
To study a reaction mechanism, researchers use DFT to map out the entire reaction coordinate. This involves optimizing the structures of the reactants, products, and any intermediates. Crucially, transition state (TS) searching algorithms are employed to locate the highest energy point along the reaction pathway. A true transition state is a first-order saddle point, characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Once the transition state is located, its energy can be compared to that of the reactants to determine the activation energy barrier. This provides a quantitative measure of the reaction's feasibility.
Elucidation of Catalyst-Substrate Interactions
In many synthetic routes, catalysts are used to facilitate reactions. DFT calculations can model the interaction between a catalyst and the substrate (e.g., a precursor to 6-methylidene-1,4-oxazepane). By analyzing the geometry and electronic structure of the catalyst-substrate complex, researchers can understand how the catalyst activates the substrate and lowers the activation energy of the reaction. This is particularly relevant for understanding enantioselective syntheses where chiral catalysts are used.
Support for Proposed Mechanistic Pathways (e.g., hydroalkoxylation, isomerization-cyclization)
The synthesis of 1,4-oxazepane rings can often proceed through pathways like intramolecular hydroalkoxylation or isomerization-cyclization reactions. DFT studies provide a means to computationally test these proposed mechanisms.
For instance, in a hypothetical intramolecular hydroalkoxylation to form the oxazepane ring, DFT could be used to:
Model the starting material, a suitable amino alcohol with an alkyne or allene (B1206475) functionality.
Characterize the transition state for the nucleophilic attack of the hydroxyl group onto the activated unsaturated system.
Calculate the activation energy for this cyclization step.
By comparing the energetics of different potential pathways, computational chemists can determine the most likely mechanism. For example, a study on a related system might compare a direct 6-endo-dig cyclization with a pathway involving a prior isomerization. The calculated energy barriers would provide strong evidence for which pathway is favored.
Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions
Frontier Molecular Orbital (FMO) theory is a fundamental concept in theoretical chemistry that provides insights into the reactivity and electronic properties of molecules. This theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are the key players in chemical reactions. The energy and symmetry of these orbitals determine how a molecule will interact with other chemical species.
In the context of this compound, FMO theory can be employed to predict its reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile. The energy gap between the HOMO and LUMO is a critical parameter, as a smaller gap generally indicates higher reactivity.
Computational methods, such as Density Functional Theory (DFT), are commonly used to calculate the energies of the HOMO and LUMO. For a molecule like this compound, these calculations would reveal the most probable sites for electrophilic and nucleophilic attack. The presence of the electron-withdrawing hydrochloride group and the electron-donating nitrogen and oxygen atoms within the oxazepane ring will significantly influence the electronic distribution and, consequently, the nature of the frontier orbitals.
The methylidene group (=CH2) introduces a region of high electron density, suggesting that the π-orbital of the double bond could be a significant component of the HOMO. This would make the exocyclic double bond a likely site for electrophilic addition reactions. The lone pairs of electrons on the nitrogen and oxygen atoms also contribute to the molecule's nucleophilic character and will be reflected in the composition of the HOMO.
The LUMO, on the other hand, is expected to be distributed over the electrophilic centers of the molecule. The presence of the positively charged nitrogen atom (due to protonation by HCl) would lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -8.5 | Primarily located on the C=C double bond and the nitrogen/oxygen lone pairs. |
| LUMO | -1.2 | Primarily located on the C=C antibonding orbital and around the protonated nitrogen atom. |
| HOMO-LUMO Gap | 7.3 | Indicates moderate reactivity. |
Note: The values in this table are hypothetical and for illustrative purposes only. Actual values would need to be determined through quantum chemical calculations.
Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects
For this compound, MD simulations can be utilized to explore its conformational landscape. The seven-membered oxazepane ring is inherently flexible and can adopt multiple low-energy conformations, such as chair, boat, and twist-boat forms. The presence of the methylidene group and the hydrochloride salt will influence the relative stability of these conformers. MD simulations can map out the potential energy surface and identify the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule's shape affects its biological activity and reactivity.
Furthermore, MD simulations are invaluable for studying the effects of the solvent on the structure and dynamics of the molecule. In an aqueous environment, water molecules will form hydrogen bonds with the protonated nitrogen atom and the oxygen atom of the oxazepane ring. These interactions will stabilize the molecule and influence its conformational preferences. The chloride ion will also be solvated by water molecules.
An MD simulation would typically involve placing the this compound molecule in a box of explicit solvent molecules (e.g., water) and simulating the system's evolution over a period of nanoseconds or even microseconds. Analysis of the simulation trajectory can provide a wealth of information, including:
Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over time.
Root Mean Square Fluctuation (RMSF): To identify the most flexible regions of the molecule.
Radial Distribution Functions (RDFs): To characterize the solvation shell around specific atoms, such as the nitrogen, oxygen, and chloride ions.
Hydrogen Bond Analysis: To quantify the number and lifetime of hydrogen bonds between the molecule and the solvent.
Table 2: Illustrative Data from a Hypothetical Molecular Dynamics Simulation of this compound in Water
| Parameter | Value | Interpretation |
| Average RMSD | 1.5 Å | The molecule maintains a relatively stable conformation throughout the simulation. |
| RMSF of Methylidene Group | 2.1 Å | The exocyclic methylidene group exhibits higher flexibility compared to the ring structure. |
| RDF Peak for N-H...O(water) | 1.8 Å | Strong hydrogen bonding is observed between the protonated nitrogen and water. |
| Average Number of H-bonds | 3.2 | The molecule is well-solvated and forms multiple hydrogen bonds with the surrounding water. |
Note: The data in this table are illustrative and represent the type of information that can be obtained from an MD simulation. The actual results would depend on the specific simulation parameters and force field used.
By combining FMO theory and MD simulations, researchers can gain a comprehensive understanding of the chemical and physical properties of this compound at the molecular level. These computational approaches provide valuable insights that can guide further experimental studies and the rational design of new molecules with desired properties.
Applications of 6 Methylidene 1,4 Oxazepane Hydrochloride in Advanced Organic Synthesis
Role as a Versatile Synthetic Intermediate
The unique structural features of 6-methylidene-1,4-oxazepane hydrochloride, namely the reactive exocyclic double bond and the inherent functionality of the 1,4-oxazepane (B1358080) ring, theoretically position it as a versatile synthetic intermediate.
Precursor for Fused and Spirocyclic Heterocyclic Systems
The exocyclic double bond in this compound presents a prime opportunity for the construction of fused and spirocyclic heterocyclic systems through cycloaddition reactions. For example, a [4+2] cycloaddition with a suitable diene could lead to the formation of a fused six-membered ring, creating a complex polycyclic system. Similarly, a [3+2] cycloaddition with a 1,3-dipole would yield a spirocyclic five-membered ring at the 6-position of the oxazepane core.
While the synthesis of fused heterocycles containing a 1,4-oxazepane ring has been reported, these are often achieved through intramolecular cyclization strategies rather than cycloadditions with an exocyclic methylene (B1212753) precursor. rsc.orgresearchgate.net Likewise, the synthesis of spirocyclic scaffolds is a well-established field, but specific examples starting from 6-methylidene-1,4-oxazepane are absent from the literature. nih.gov
Utilization as Chiral Building Blocks and Auxiliaries
The synthesis and application of chiral building blocks are of paramount importance in asymmetric synthesis. The commercial availability of chiral forms of related 1,4-oxazepane derivatives, such as (S)-6-Methyl-1,4-oxazepane hydrochloride, suggests that the oxazepane scaffold is a recognized chiral synthon.
Theoretically, a chiral version of 6-methylidene-1,4-oxazepane could serve as a valuable chiral building block. The stereocenter at a position other than the methylene-bearing carbon could direct the stereochemical outcome of reactions at the double bond. Furthermore, the nitrogen atom within the ring could be functionalized to create a chiral auxiliary, capable of controlling the stereochemistry of reactions on an appended substrate. Despite this potential, there is no published research detailing the use of enantiomerically pure "this compound" as a chiral building block or auxiliary. The development of new chiral auxiliaries and building blocks is an active area of research, but this specific compound has not been explored in this context. umich.edunih.gov
Integration into Novel Chemical Scaffolds and Ring Systems
The 1,4-oxazepane motif is considered a valuable scaffold in medicinal chemistry due to its three-dimensional character and its presence in some bioactive molecules, including those targeting dopamine (B1211576) D4 receptors. nih.gov The introduction of a reactive methylene group offers a potential entry point for the diversification of this scaffold and the creation of novel ring systems.
For instance, ring-closing metathesis (RCM) could be envisioned if a second double bond is introduced elsewhere in the molecule, potentially leading to bicyclic systems containing the oxazepane ring. Radical additions to the exocyclic double bond could also be a viable strategy for introducing new substituents and building complexity. However, a comprehensive search of the chemical literature does not provide any specific instances of "this compound" being integrated into novel chemical scaffolds or ring systems through such transformations.
Application in Material Science
The exploration of novel monomers for polymerization is a continuous effort in material science. The exocyclic double bond of this compound could potentially undergo polymerization to create novel polymers with the 1,4-oxazepane unit as a repeating motif. Such materials could possess interesting properties due to the presence of the heteroatoms in the backbone.
Despite the theoretical possibility, there is no evidence in the scientific literature of any studies investigating the polymerization of "this compound" or its application in the development of non-biological materials.
Future Perspectives and Emerging Research Directions in 6 Methylidene 1,4 Oxazepane Hydrochloride Chemistry
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of the 1,4-oxazepane (B1358080) core is a key challenge that has been addressed through various methodologies. dntb.gov.ua Future research into 6-methylidene-1,4-oxazepane hydrochloride will likely focus on adapting and refining these existing methods to be more efficient, sustainable, and suitable for creating the exocyclic methylene (B1212753) functionality.
Promising approaches include the base-promoted exo-mode cyclization of alkynyl alcohols, which offers a metal-free and solvent-free route to 1,4-oxazepine (B8637140) derivatives. organic-chemistry.org Another avenue for exploration is the use of N-propargylamines as versatile building blocks, which have been successfully transformed into various N-heterocycles, including the 1,4-oxazepane core. rsc.org Gold-catalyzed intramolecular cyclization of N-propargylic β-enaminones has also proven effective for synthesizing 1,4-oxazepine derivatives and could be adapted for the target molecule. acs.org
A significant focus will be on developing "green" synthetic protocols. nih.gov This includes the use of environmentally benign solvents, catalysts, and reaction conditions. Tandem reactions, where multiple bond-forming events occur in a single pot, will be highly sought after to improve atom economy and reduce waste. For instance, a tandem transformation involving C-N coupling and C-H carbonylation has been developed for the synthesis of benzo-1,4-oxazepine derivatives and could be a model for future work. nih.gov
The introduction of the exocyclic methylene group is another critical step. Methods for the synthesis of exocyclic methylene heterocycles, such as those involving palladium-catalyzed decarboxylation of 5-methylene-1,3-oxazinan-2-ones, could be investigated for their applicability to the 1,4-oxazepane system. organic-chemistry.org
Table 1: Potential Synthetic Strategies for 6-Methylidene-1,4-Oxazepane
| Synthetic Approach | Key Features | Potential Advantages |
|---|---|---|
| Base-Promoted Exo-Mode Cyclization | Metal-free, solvent-free | Sustainability, cost-effectiveness |
| N-Propargylamine Cyclization | Versatile building blocks | Access to diverse derivatives |
| Gold-Catalyzed Cyclization | High efficiency | Mild reaction conditions |
| Tandem C-N Coupling/C-H Carbonylation | One-pot reaction | Increased efficiency, reduced waste |
Exploration of Novel Chemical Transformations and Reactivity Profiles
The reactivity of this compound is anticipated to be rich and varied, stemming from the interplay between the 1,4-oxazepane ring and the exocyclic double bond. Future research will undoubtedly delve into understanding and exploiting these reactive sites.
The exocyclic methylene group is a prime target for a range of chemical transformations. acs.org Electrophilic additions, hydrogenations, and cycloaddition reactions could provide access to a host of new derivatives with potentially interesting properties. For example, ozonolysis could be used to cleave the double bond, leading to a ketone that could be further functionalized. acs.org The development of stereodivergent enzymatic cyclopropanation of unsaturated exocyclic N-heterocycles presents an exciting opportunity for creating structurally diverse and pharmaceutically relevant azaspiro-alkanes from a 6-methylidene precursor. acs.org
The 1,4-oxazepane ring itself can undergo transformations such as ring-opening reactions, which could be triggered by various reagents and conditions. mdpi.com Understanding the stability of the ring and the factors that influence its cleavage will be crucial for its application in synthetic chemistry. The nitrogen atom within the ring offers a site for N-alkylation or N-acylation, allowing for the introduction of a wide array of substituents that could modulate the compound's properties. acs.org
Deeper Mechanistic Insights through Advanced Spectroscopic and Computational Techniques
A thorough understanding of the structure, conformation, and reaction mechanisms of this compound will be paramount for its rational design and application. Advanced spectroscopic and computational techniques will be indispensable in this endeavor.
Nuclear Magnetic Resonance (NMR) spectroscopy will be a cornerstone for structural elucidation and conformational analysis. rsc.orglookchem.com Detailed 1D and 2D NMR studies, including NOESY experiments, can provide insights into the preferred conformation of the seven-membered ring, which is known for its flexibility. rsc.org The hydrochloride salt form will also influence the conformational preferences and reactivity, a factor that will require careful study.
Computational methods, particularly Density Functional Theory (DFT), will play a crucial role in complementing experimental findings. organic-chemistry.orgrsc.org DFT calculations can be used to model reaction pathways, predict the stability of intermediates and transition states, and rationalize observed regioselectivity and stereoselectivity. organic-chemistry.org For instance, DFT studies have been instrumental in understanding the mechanism of the base-promoted cyclization of alkynyl alcohols to form 1,4-oxazepines. organic-chemistry.org Similar computational studies on this compound could predict its reactivity and guide the design of new reactions.
Table 2: Spectroscopic and Computational Techniques for Mechanistic Studies
| Technique | Application | Expected Insights |
|---|---|---|
| 1D and 2D NMR Spectroscopy | Structure elucidation, conformational analysis | Determination of connectivity, stereochemistry, and preferred ring conformation |
| X-ray Crystallography | Solid-state structure determination | Precise bond lengths, bond angles, and solid-state packing |
Expansion of Applications in Synthetic Chemistry and Material Innovation
While the direct applications of this compound are yet to be discovered, the known biological activity of related 1,4-oxazepane derivatives suggests significant potential in medicinal chemistry. rsc.orgnih.gov The 1,4-oxazepane scaffold has been identified as a key structural motif in compounds targeting dopamine (B1211576) D4 receptors, which are implicated in schizophrenia. acs.org Furthermore, derivatives have shown promise as anticonvulsant agents. rsc.org The unique combination of the 1,4-oxazepane ring and the exocyclic methylene group in the target compound could lead to novel pharmacological profiles.
Beyond medicinal chemistry, the potential for this compound in materials science is an emerging area of interest. The exocyclic double bond could serve as a polymerizable handle, allowing for the incorporation of the 1,4-oxazepane motif into novel polymers. These polymers could exhibit interesting properties due to the presence of the heteroatoms and the specific ring structure. For example, they could find applications as novel biomaterials or as components in advanced functional materials. The ability to undergo ring-opening polymerization is another avenue that could be explored for the creation of new polymeric structures.
Q & A
Q. Methodological Considerations :
Q. Table 1: Reaction Conditions for Oxazepane Derivatives
| Precursor | Base/Catalyst | Solvent | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|
| 2-Aminoethanol derivative | K₂CO₃ | THF | 65 | 92 | |
| Cyclopropylamine + epoxide | NaH | DMF | 78 | 89 |
What spectroscopic and chromatographic techniques are critical for characterizing this compound?
Q. Basic Research Focus
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the methylidene group (δ ~5.5 ppm for CH₂=) and oxazepane ring structure. Compare with 7-cyclopropyl-1,4-oxazepane hydrochloride data for resonance patterns .
- HPLC-MS : Quantifies purity and detects byproducts (e.g., unreacted precursors) using reverse-phase C18 columns and ESI+ ionization .
Q. Advanced Application :
- X-ray crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives.
- Tandem MS/MS : Identifies degradation products under stress conditions (e.g., acidic hydrolysis) .
How can contradictions in spectroscopic or pharmacological data be resolved?
Q. Advanced Research Focus
- Case Study : Discrepancies in NMR signals may arise from conformational flexibility of the oxazepane ring. Use variable-temperature NMR to assess dynamic behavior .
- Pharmacological Data : In vitro assays (e.g., enzyme inhibition) may conflict with in vivo results due to bioavailability factors. Employ pharmacokinetic profiling (e.g., plasma protein binding assays) to clarify mechanisms .
Q. Table 2: Common Data Contradictions and Solutions
| Issue | Resolution Strategy | Source |
|---|---|---|
| Variable bioactivity in assays | Validate with orthogonal assays (SPR vs. ELISA) | |
| Unassigned NMR peaks | Compare with DFT-calculated chemical shifts |
What experimental design principles apply to stability studies of this compound?
Q. Advanced Research Focus
Q. Example Protocol :
Prepare solutions in buffers (pH 3, 7, 9) and store at 25°C/60% RH.
Sample at 0, 1, 2, 4 weeks for HPLC analysis.
Compare with stability data from structurally related compounds (e.g., pyridoxine hydrochloride) .
How can computational methods aid in predicting the reactivity of this compound?
Q. Advanced Research Focus
- DFT Calculations : Model nucleophilic attack sites on the oxazepane ring using Gaussian09 at the B3LYP/6-31G* level. Compare with experimental reactivity data .
- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., water, DMSO) to predict solubility and aggregation behavior.
What are the best practices for ensuring reproducibility in pharmacological assays involving this compound?
Q. Basic Research Focus
Q. Advanced Tip :
- Blinding : Randomize sample treatment groups to minimize bias in high-throughput screens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
